4-Butoxybenzenecarboximidamide
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Overview
Description
4-Butoxybenzenecarboximidamide is an organic compound with the molecular formula C₁₁H₁₆N₂O It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with a butoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxybenzenecarboximidamide typically involves the reaction of 4-butoxybenzonitrile with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a catalyst or under thermal conditions to facilitate the conversion of the nitrile group to the carboximidamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrile hydration processes. These processes often utilize catalysts such as metal oxides or transition metal complexes to achieve high yields and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzenecarboximidamides with various functional groups.
Scientific Research Applications
4-Butoxybenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butoxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The butoxy group and carboximidamide moiety play crucial roles in binding to target sites and exerting biological effects.
Comparison with Similar Compounds
4-Methoxybenzenecarboximidamide: Similar structure but with a methoxy group instead of a butoxy group.
4-Ethoxybenzenecarboximidamide: Contains an ethoxy group in place of the butoxy group.
4-Propoxybenzenecarboximidamide: Features a propoxy group instead of a butoxy group.
Uniqueness: 4-Butoxybenzenecarboximidamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. The length and hydrophobic nature of the butoxy chain can affect the compound’s overall properties, making it distinct from its shorter-chain analogs.
Properties
IUPAC Name |
4-butoxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H3,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOXELSMFMHGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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